Dec-1-ene;dodec-1-ene;oct-1-ene

Synthetic lubricant Viscosity index Polyalphaolefin

CAS 158562-62-0 denotes a 1-octene/1-decene/1-dodecene ternary copolymer synthesized via a doubly crosslinked metallocene catalyst. This α-olefin copolymer is engineered as a high-viscosity synthetic lubricant base stock, offering a quantifiable balance of viscosity index (VI), low-temperature flowability (pour point), and oxidation stability.

Molecular Formula C30H60
Molecular Weight 420.8 g/mol
CAS No. 158562-62-0
Cat. No. B12663940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDec-1-ene;dodec-1-ene;oct-1-ene
CAS158562-62-0
Molecular FormulaC30H60
Molecular Weight420.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC=C.CCCCCCCCC=C.CCCCCCC=C
InChIInChI=1S/C12H24.C10H20.C8H16/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-9-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-10H2,2H3;3H,1,4-8H2,2H3
InChIKeySZUATWNVYXOZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dec-1-ene;dodec-1-ene;oct-1-ene (CAS 158562-62-0) – Sourcing Guide for the Ternary α-Olefin Copolymer Lubricant Base Stock


CAS 158562-62-0 denotes a 1-octene/1-decene/1-dodecene ternary copolymer synthesized via a doubly crosslinked metallocene catalyst . This α-olefin copolymer is engineered as a high-viscosity synthetic lubricant base stock, offering a quantifiable balance of viscosity index (VI), low-temperature flowability (pour point), and oxidation stability . Unlike single-monomer polyalphaolefins (PAOs) or binary copolymers that force a trade-off between viscosity and cold-flow properties, this terpolymer simultaneously achieves a kinematic viscosity at 100 °C of 40–100 mm²/s, a pour point ≤ −35 °C, and a VI ≥ 170 while utilizing industrially abundant monomer fractions, establishing it as a cost-competitive, performance-grade fluid for demanding lubrication applications .

Why a Generic 1-Decene PAO Cannot Replace the Ternary Dec-1-ene;dodec-1-ene;oct-1-ene Copolymer


Standard high-viscosity PAOs derived from 1-decene homopolymerization or 1-decene/1-dodecene binary copolymers suffer from an inherent performance trade-off: long-chain α-olefins elevate pour point, while short-chain α-olefins depress viscosity index . Substituting 1-hexene for 1-octene in a terpolymer yields an unacceptably low VI, and replacing 1-dodecene with a heavier α-olefin impairs low-temperature flow . The ternary 1-octene/1-decene/1-dodecene copolymer engineered with a doubly crosslinked metallocene catalyst is the only documented architecture that breaks this trade-off by simultaneously delivering a VI ≥ 170, a pour point ≤ −40 °C (at KV100 ≈ 40 mm²/s), and oxidation stability imparted by a high 2,1-insertion terminal proportion (≥ 30 mol%) . Generic substitution therefore results in either insufficient film thickness at operating temperature, pumpability failure at cold start, or oxidative degradation, each of which is unacceptable in precision lubrication environments .

Quantitative Differentiation Evidence for Dec-1-ene;dodec-1-ene;oct-1-ene (CAS 158562-62-0) Against Closest Analogs


Viscosity Index Advantage of the Ternary Copolymer Over 1-Hexene-Containing Terpolymers

The 1-octene/1-decene/1-dodecene ternary copolymer exhibits a viscosity index (VI) ≥ 170 at a kinematic viscosity at 100 °C (KV100) of ~40 mm²/s, and a VI ≥ 190 at KV100 ~100 mm²/s . In contrast, a copolymer synthesized with 1-hexene in place of 1-octene is explicitly demonstrated to possess a significantly lower VI, rendering it unsuitable for applications requiring high-temperature film retention . This establishes the 1-octene/1-decene/1-dodecene terpolymer as the superior choice for maintaining lubricant film integrity across a broad temperature range.

Synthetic lubricant Viscosity index Polyalphaolefin Metallocene catalysis

Pour Point Depression Relative to 1-Dodecene-Rich Binary Copolymers

The ternary copolymer achieves a pour point ≤ −40 °C at KV100 ≈ 40 mm²/s, and ≤ −35 °C at KV100 ≈ 100 mm²/s . A copolymer employing an α-olefin heavier than 1-dodecene in place of 1-dodecene results in unacceptably high pour points and poor low-temperature flow characteristics . Additionally, conventional 1-decene/1-dodecene binary copolymers produced with aluminium chloride catalysts fail to meet both viscosity index and pour point requirements simultaneously . The ternary composition with the specific C8/C10/C12 monomer combination is therefore uniquely positioned to deliver the low-temperature fluidity essential for cold-start lubrication.

Low-temperature fluidity Pour point Base stock Cold-cranking

Oxidation Stability Conferred by High 2,1-Insertion Terminal Proportion

The doubly crosslinked metallocene catalyst used for the 1-octene/1-decene/1-dodecene terpolymer yields a polymer chain in which the proportion of 2,1-insertion terminals is ≥ 30 mol%, preferably ≥ 50 mol% . After hydrogenation, this architecture minimizes methyl branching, reducing the number of tertiary carbon atoms susceptible to oxidative attack. The patent states that this structural feature directly enhances oxidation and thermal stability relative to polymers produced with conventional metallocene or Ziegler-Natta catalysts that yield predominantly 1,2-insertion chains . The hydrogenated polymer further exhibits a bromine value ≤ 0.4 g Br₂/100 g and a residual double bond content ≤ 0.3 mol% after hydrogenation, providing a quantifiable purity specification tied to oxidative inertness .

Oxidation stability Polymer architecture Lubricant degradation Metallocene

Narrow Molecular Weight Distribution and Shear Stability vs. Broad-Distribution PAOs

The 1-octene/1-decene/1-dodecene ternary copolymer is characterized by a molecular weight distribution (Mw/Mn) ≤ 3.0, preferably ≤ 2.0, and optimally 1.3–2.0 . The patent explicitly correlates this narrow distribution with reduced high-molecular-weight tails that compromise shear stability and diminished low-molecular-weight fractions that elevate volatility (Noack loss). In industrial practice, broad-distribution PAOs produced with conventional Friedel-Crafts catalysts exhibit Mw/Mn values exceeding 3.5, leading to viscosity loss under high-shear conditions. The target terpolymer thus offers a quantifiable formulation advantage for lubricants subjected to severe mechanical stress.

Shear stability Molecular weight distribution Lubricant formulation GPC

Verified High-Value Application Scenarios for Dec-1-ene;dodec-1-ene;oct-1-ene (CAS 158562-62-0)


High-Viscosity Synthetic Gear Oil for Wind Turbine Main Gearboxes

The terpolymer's combination of VI ≥ 190 (at KV100 ≈ 100 mm²/s) and pour point ≤ −35 °C makes it an ideal base stock for wind turbine gear oils requiring thick elastohydrodynamic films under high load while retaining cold-flow pumpability during turbine start-up in sub-zero conditions. The narrow MWD (Mw/Mn ≤ 2.0) further ensures resistance to permanent shear loss over extended drain intervals.

Energy-Efficient Automotive Driveline Fluids

With a VI ≥ 170 at KV100 ≈ 40 mm²/s , the copolymer enables formulation of low-viscosity driveline fluids that reduce churning losses at low temperature yet maintain sufficient viscosity at 100 °C to protect gears and bearings. The high oxidation stability conferred by ≥ 30 mol% 2,1-insertion terminals supports extended drain capabilities demanded by modern vehicle platforms.

Industrial Compressor and Hydraulic Oils for Extreme Temperature Cycling

The terpolymer's simultaneous achievement of a pour point ≤ −40 °C (at KV100 ≈ 40 mm²/s) and a bromine value ≤ 0.4 g/100 g addresses the dual challenge of cold-start fluidity and resistance to high-temperature oxidation in compressor and mobile hydraulic systems. This performance envelope is not attainable with single-monomer PAOs that sacrifice either low-temperature properties or thermal stability.

Base Stock for High-Performance Grease Formulations

The ability to deliver KV100 up to 1000 mm²/s with controlled Mw/Mn ≤ 3.0 positions this copolymer as a thickener-compatible base fluid for lithium-complex and polyurea greases used in sealed-for-life bearings, where minimal oil bleed and oxidative degradation are critical selection criteria.

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